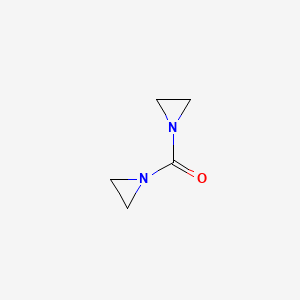

Bis(1-aziridinyl) ketone

Description

Historical Context of Aziridine (B145994) Chemistry and Bis(1-aziridinyl) ketone Development

The study of aziridines, the parent heterocyclic compounds, dates back to 1888 with the discovery of aziridine by chemist Siegmund Gabriel. wikipedia.org Aziridines are three-membered heterocycles containing a nitrogen atom, and their bond angles of approximately 60° lead to considerable angle strain, similar to cyclopropane. wikipedia.org Historically, this inherent instability and high reactivity made aziridines challenging compounds to synthesize and handle. rsc.org Early synthetic methods included the Wenker synthesis, which involves the base-induced elimination of a sulfate (B86663) ester from an aminoethanol derivative, and industrial processes like the Nippon Shokubai process, which uses an oxide catalyst for dehydration of aminoethanol. wikipedia.org

Over the decades, a variety of more sophisticated methodologies have been developed to prepare these compounds, including catalytic reactions, annulation, and cycloadditions. rsc.org The development of specific derivatives like this compound is a part of this broader evolution in synthetic chemistry. While a direct, well-documented synthesis for this compound itself is not extensively reported, the synthesis of analogous aziridinyl ketones has been achieved through several routes. These methods include the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents and the aminolysis of activated esters. vulcanchem.com Research published in 2021 highlighted an approach using N,N-dimethyl aziridine-2-carboxamides as robust starting materials that react selectively with organolithium reagents at low temperatures (-78 °C) to yield the desired 2-aziridinyl ketones. mdpi.comnih.gov This modern approach avoids some of the challenges associated with more traditional methods, such as the multi-step synthesis required for Weinreb amides, which are also used as precursors for aziridinyl ketones. mdpi.comnih.gov

Significance in Contemporary Organic Chemistry and Research

The significance of this compound and related aziridinyl ketones in modern organic chemistry stems largely from their unique reactivity. The strained aziridine rings are susceptible to ring-opening reactions when treated with nucleophiles, making these compounds versatile and powerful building blocks in synthesis. ontosight.ai This reactivity allows them to serve as key intermediates in the construction of more complex molecules. ontosight.ainumberanalytics.com

In contemporary research, aziridines are recognized as excellent substrates for creating a variety of nitrogen-containing molecules, including unnatural amino acids, amino alcohols, and other heterocyclic systems of biomedical interest. rsc.orgnih.gov The high reactivity that once made them difficult to work with is now harnessed to develop novel synthetic methodologies. ontosight.airsc.org

Specifically, this compound and its derivatives have been investigated for their potential biological activities. Their mechanism of action is often linked to the alkylation of biological macromolecules like DNA, which can disrupt cellular processes such as replication, a property that has led to their exploration as potential anticancer agents. ontosight.aisolubilityofthings.com Beyond medicinal chemistry, their role as versatile intermediates is crucial in producing materials for agrochemicals and other specialty chemicals. ontosight.ainumberanalytics.com The continuous development of synthetic strategies, including more sustainable and efficient methods like flow chemistry and organocatalytic aziridination, underscores the enduring importance of this class of compounds in advancing organic synthesis. rsc.orgmdpi.com

Structure

3D Structure

Properties

CAS No. |

1192-75-2 |

|---|---|

Molecular Formula |

C5H8N2O |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

bis(aziridin-1-yl)methanone |

InChI |

InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2 |

InChI Key |

XTSFUENKKGFYNX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=O)N2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for Bis 1 Aziridinyl Ketone and Analogues

Fundamental Synthetic Approaches to Aziridine-Containing Ketones

The synthesis of ketones bearing aziridine (B145994) rings is a significant area of organic chemistry, providing access to valuable building blocks for pharmaceuticals and complex molecular architectures. ontosight.ainih.gov These compounds' unique reactivity, stemming from the strained three-membered aziridine ring, makes them versatile intermediates. ontosight.ai

Aziridination Reactions for Ketone Synthesis

Aziridination of α,β-unsaturated ketones is a direct and practical approach to creating aziridinyl ketones. nih.gov This method involves the addition of a nitrogen atom across the carbon-carbon double bond of the enone system.

Transition-metal catalysts are often employed to facilitate the aziridination of α,β-unsaturated ketones. Ruthenium-salen complexes, for example, have been used in the synthesis of enantiopure aziridinyl ketones. acs.orgugr.es These catalytic systems can achieve high levels of stereoselectivity, which is crucial for the synthesis of chiral molecules. nih.gov Copper-promoted intramolecular C-H oxidative amination can also yield aziridine derivatives from ketone precursors. organic-chemistry.org

A notable example is the Ru(CO)-salen catalyzed aziridination of vinyl ketones, which provides useful chiral building blocks for more complex molecules. acs.org

Table 1: Examples of Catalytic Aziridination

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Ru(CO)-salen | Vinyl ketones | Provides enantiopure aziridinyl ketones. acs.orgugr.es |

| Copper-promoted | Ketone precursors | Intramolecular C-H oxidative amination. organic-chemistry.org |

Organocatalysis offers an alternative to metal-based systems, often utilizing small organic molecules to catalyze the aziridination reaction. mdpi.com Quinine-based catalysts have been shown to be effective in the aziridination of α,β-unsaturated ketones. researchgate.net This approach can also provide high levels of enantioselectivity. mdpi.com

One method involves the use of N-N ylides, prepared in situ from a tertiary amine, for the aziridination of various enone systems. acs.org In some cases, the amine can be used in sub-stoichiometric amounts, and promising levels of enantioselectivity have been observed with quinine (B1679958) as a promoter. acs.org Asymmetric organocatalytic aziridination of enones with a carbamate (B1207046) reagent has also been reported to produce aziridinyl ketones in good yields and high enantiomeric excess. mdpi.com

Table 2: Organocatalytic Aziridination of Enones

| Catalyst/Promoter | Reagent | Substrate | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Quinine | N-N Ylide | Chalcone (B49325) | N/A | Promising levels |

| Chiral Diphenylprolinol Ether | TsONHBoc | α,β-Unsaturated Aldehydes | Good | >80% |

Data sourced from multiple studies on organocatalytic methods. mdpi.comacs.org

Oxidative methods provide another route to aziridinyl ketones. These reactions often use a hypervalent iodine reagent as an oxidant. For instance, iodobenzene (B50100) diacetate can promote the oxidative aziridination of chalcones. mdpi.com Sodium 2-iodoxybenzoate is another effective oxidant for the aziridination of unsaturated ketones and amides. mdpi.com

A practical and environmentally benign method involves the use of sodium hypochlorite (B82951) pentahydrate with a simple carbamate. nih.govrsc.org This transition-metal-free process generates sodium chloride and water as byproducts. rsc.org The reaction proceeds via the 1,4-addition of a chloramine (B81541) salt to the α,β-unsaturated carbonyl compound, followed by cyclization. nih.gov

A highly diastereoselective and enantioselective aziridination of N-sulphonyl ketimines with unfunctionalized ketones has been achieved through a one-pot method involving a sequential direct asymmetric Mannich reaction and oxidative C-H amination. nih.gov

Table 3: Oxidative Aziridination Reagents and Substrates

| Oxidant | Nitrogen Source | Substrate Type |

|---|---|---|

| Iodobenzene diacetate | N-aminophtalimide | Chalcones, Cinnamates mdpi.com |

| Sodium 2-iodoxybenzoate | Amides | Unsaturated ketones and amides mdpi.com |

| Sodium hypochlorite pentahydrate | tert-Butyl carbamate | α,β-Unsaturated carbonyl compounds nih.govrsc.org |

Reactions Involving Aziridines with Ketone Precursors

Instead of forming the aziridine ring on a ketone-containing molecule, it is also possible to construct the ketone functionality on an existing aziridine scaffold.

A significant method for synthesizing 2-aziridinyl ketones involves the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents. mdpi.comnih.gov This reaction is highly selective to the amide carbonyl group at low temperatures, such as -78 °C. mdpi.comnih.govnih.gov The use of one equivalent of the organolithium compound selectively produces the ketone. mdpi.comnih.gov This approach avoids the often complex multi-step synthesis required for other precursors like Weinreb amides. researchgate.net

The reaction of N-protected N,N-dimethyl aziridine-2-carboxamides with various organolithium reagents has been shown to produce a range of 2-aziridinyl ketones. mdpi.com For example, N-trityl-protected amides react with alkyllithiums to give the corresponding ketones in good yields. vulcanchem.com This method represents a direct and efficient route to these valuable compounds. rsc.org

Table 4: Synthesis of 2-Aziridinyl Ketones using Organolithium Reagents

| Aziridine Precursor | Organolithium Reagent | Temperature | Product |

|---|---|---|---|

| N-Trityl-N,N-dimethylaziridine-2-carboxamide | n-BuLi | -78 °C | 2-Aziridinyl ketone |

| N-Boc-N,N-dimethylaziridine-2-carboxamide | PhLi | -78 °C | 2-Aziridinyl ketone |

Data derived from studies on organolithium additions to aziridine carboxamides. mdpi.comnih.gov

Carboxylic Acid Derivative Transformations to Aziridinyl Ketones

The synthesis of 2-aziridinyl ketones from carboxylic acid derivatives is a crucial transformation, providing direct access to these valuable building blocks. The challenge lies in performing the reaction selectively at the carbonyl group on the side chain without opening the strained aziridine ring. mdpi.com

One of the most effective methods involves the use of Weinreb amides (N,O-dimethylhydroxamides) derived from aziridine-2-carboxylic acid. mdpi.com These amides are particularly useful because they react with organolithium or Grignard reagents to form a stable tetrahedral intermediate, which prevents over-addition and selectively yields the desired ketone upon workup. mdpi.commsu.edu The reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents at low temperatures (e.g., -78 °C) has been shown to be selective for the amide carbonyl, producing 2-aziridinyl ketones. researchgate.net These ketones can then be further reacted with a second equivalent of an organolithium reagent to generate symmetrical or unsymmetrical aziridinyl carbinols. mdpi.comresearchgate.net

The general pathway starting from an aziridine-2-carboxylic acid ester involves a four-step sequence:

Saponification of the ester to the carboxylic acid.

Coupling with N,O-dimethylhydroxylamine, often using a coupling agent like DCC (dicyclohexylcarbodiimide), to form the Weinreb amide.

Ring-opening of an oxirane precursor with an azide.

Ring closure mediated by triphenylphosphine (B44618) (PPh3) to form the aziridine ring. mdpi.com

Alternatively, direct conversion of other carboxylic acid derivatives like acyl chlorides with organometallic reagents can be employed, though the high reactivity of acyl chlorides can sometimes lead to less selective reactions. msu.eduorganic-chemistry.org

Table 1: Synthesis of Aziridinyl Ketones from Carboxylic Acid Derivatives

| Starting Material | Reagent(s) | Product | Key Features | Reference(s) |

| Aziridine-2-Weinreb Amide | Organolithium (R-Li) | 2-Aziridinyl Ketone | High selectivity, stable intermediate prevents over-addition. | mdpi.com |

| N,N-Dimethylaziridine-2-carboxamide | Organolithium (1 equiv.) | 2-Aziridinyl Ketone | Reaction is selective at low temperatures (-78 °C). | researchgate.net |

| Aziridine-2-carboxylic ester | 1. Saponification2. Coupling with N,O-dimethylhydroxylamine3. Reaction with R-Li | 2-Aziridinyl Ketone | Multi-step procedure to form the reactive Weinreb amide intermediate. | mdpi.com |

Multicomponent Reaction Pathways Incorporating Aziridinyl Ketones

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer an efficient and atom-economical pathway to complex molecules, including aziridinyl ketones. frontiersin.orgnih.gov These reactions are advantageous over linear syntheses as they reduce waste and simplify purification processes. nih.gov

A notable MCR for synthesizing aziridinyl ketones is the tandem acylation-aziridination of trimethylsilyldiazomethane (B103560). mdpi.com This process has been used to create a series of 3-arylated aziridinyl ketones in yields ranging from 62–90%, employing chiral ligands like (S)-VAPOL and (R)-VANOL to achieve high enantioselectivity. mdpi.com Another significant approach is the Wulff-type aziridination (AZ reaction), which can produce aziridinyl vinyl ketones from corresponding diazo ketones using boron complex catalysts derived from (S)-VANOL and (S)-VAPOL. mdpi.com

The Joullié-Ugi three-component reaction, a variation of the classic Ugi reaction, has been established for the synthesis of highly functionalized N-acylaziridine-2-carboxamide derivatives from 2H-azirines, isocyanides, and carboxylic acids, catalyzed by ZnCl2. researchgate.net While not directly yielding ketones, the resulting carboxamides are close derivatives. The classical Ugi reaction itself involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, demonstrating the incorporation of a ketone component into a complex MCR framework. nih.gov Similarly, the Bucherer-Bergs reaction, which uses a ketone, cyanide, and ammonium (B1175870) carbonate, is another MCR that can produce hydantoin (B18101) structures from a ketone precursor. nih.gov

Table 2: Multicomponent Reactions for Aziridinyl Ketone Synthesis

| Reaction Name | Components | Catalyst/Conditions | Product Type | Reference(s) |

| Tandem Acylation-Aziridination | Trimethylsilyldiazomethane, N-Boc-imines, Acylating Agent | (S)-VAPOL or (R)-VANOL ligands | 3-Arylated Aziridinyl Ketones | mdpi.com |

| Wulff-type Aziridination (AZ) | Diazo Ketones, Imines | (S)-VANOL/(S)-VAPOL Boron Complexes | Aziridinyl Vinyl Ketones | mdpi.com |

| Joullié-Ugi 3-CR | 2H-Azirines, Isocyanides, Carboxylic Acids | ZnCl2 | N-Acylaziridine-2-carboxamides | researchgate.net |

| Bucherer-Bergs Reaction | Ketone, KCN, (NH4)2CO3 | Classical conditions | Hydantoins | nih.gov |

Stereoselective Synthesis of Bis(1-aziridinyl) ketone Derivatives

Achieving stereocontrol in the synthesis of aziridinyl ketones is critical for their application as chiral building blocks. organic-chemistry.orgnih.gov This section covers both enantioselective and diastereoselective approaches.

Enantioselective Methodologies for Aziridinyl Ketones

The development of enantioselective methods allows for the synthesis of optically pure aziridinyl ketones, which are versatile chiral synthons. organic-chemistry.orgnih.gov

A highly successful method is the Ru(CO)-salen-catalyzed asymmetric aziridination of vinyl ketones. organic-chemistry.orgacs.orgthieme-connect.de Using 2-(trimethylsilyl)ethyl p-toluenesulfonate (SESN3) as an efficient and atom-economical nitrene precursor, this reaction provides enantiopure aziridinyl ketones with high yields and excellent enantioselectivity (often >99% ee), even at low catalyst loadings (0.5–1 mol%). organic-chemistry.org This method is particularly valuable for acid-sensitive vinyl ketones that are prone to polymerization under other conditions. organic-chemistry.org The utility of this approach has been demonstrated in the formal asymmetric synthesis of (+)-PD 128907, a potent dopamine (B1211576) D3 receptor agonist. nih.govthieme-connect.de

Another powerful technique is the Wulff-type aziridination (AZ reaction). mdpi.com The reaction of diazo ketones in the presence of (S)-VANOL and (S)-VAPOL-derived boron complex catalysts has been shown to produce aziridinyl vinyl ketones in yields of 35-90%. mdpi.com Similarly, tandem acylation-aziridination of trimethylsilyldiazomethane using (S)-VAPOL and (R)-VANOL ligands has yielded 3-arylated aziridinyl ketones with enantiomeric excesses between 85-99%. mdpi.com

The use of chiral auxiliaries attached to the nitrogen atom can also induce stereoselectivity. rsc.org For example, the nitrogen configuration in an existing chiral aziridinyl ketone can direct the stereochemistry of a subsequent nucleophilic addition to the ketone. rsc.org

Table 3: Enantioselective Synthesis of Aziridinyl Ketones

| Method | Substrate | Catalyst/Chiral Source | Nitrene Source | Enantiomeric Excess (ee) | Reference(s) |

| Ru(CO)-salen Catalyzed Aziridination | Vinyl Ketones | Ru(CO)-salen complex | SESN3 | Up to >99% | organic-chemistry.orgnih.govthieme-connect.de |

| Wulff-type Aziridination (AZ) | Diazo Ketones | (S)-VANOL/(S)-VAPOL Boron Complexes | From diazo compound | Not specified, but enantioselective | mdpi.com |

| Tandem Acylation-Aziridination | Trimethylsilyldiazomethane | (S)-VAPOL or (R)-VANOL ligands | From diazo compound | 85-99% | mdpi.com |

| Asymmetric Transfer Hydrogenation | (±) 2-N-tert-butoxycarbonyl amino acetophenone | (1S,2R)-cis-amino indanol/Ru(II) | N/A (forms chiral alcohol precursor) | 99% (for alcohol) | scielo.br |

Diastereoselective Control in Bis-Aziridinyl Ketone Synthesis

Controlling diastereoselectivity is paramount when synthesizing molecules with multiple stereocenters, such as bis-aziridinyl ketones. The stereochemical outcome can be governed by either the substrate or the reagent.

A clear example of substrate-controlled diastereoselectivity is seen in the bis-aziridination of 2,6-dibenzalcyclohexanone. kau.edu.sa The introduction of the first aziridine ring creates a chiral environment that directs the approach of the second aziridinating agent to a specific diastereoface of the remaining α,β-unsaturated ketone. kau.edu.sa This results in the formation of the bis-aziridinyl ketone with high, and in some cases complete, diastereoselectivity. For instance, the reaction of racemic spiro-2-aziridino-6-benzalcyclohexanone with an enantiomerically pure 3-acetoxyaminoquinazolin-4(3H)-one (AAQ) can yield the corresponding bis-aziridinoketone as a single diastereoisomer, in what appears to be a kinetic resolution process. kau.edu.sa

The aza-Corey-Chaykovsky reaction is another powerful tool for diastereoselective aziridination. The reaction of chiral N-tert-butanesulfinyl ketimino esters with sulfonium (B1226848) ylides can produce aziridine-2-carboxylates with very high diastereomeric ratios. researchgate.net This high level of stereocontrol is attributed to the chiral sulfinyl auxiliary, which effectively shields one face of the imine. researchgate.net While this method yields carboxylates, its principles of using a chiral auxiliary for facial discrimination are applicable to the synthesis of ketone analogues.

Furthermore, methods for creating diastereopure diaziridines, which are three-membered rings containing two nitrogen atoms, have been reported from simple ketones, aldehydes, and amines. These reactions can introduce three stereocenters in a single step with high diastereoselectivity, highlighting the potential for stereocontrolled synthesis of related three-membered ring systems. rsc.org

Table 4: Diastereoselective Synthesis of Bis-Aziridinyl Ketones

| Substrate | Reagent | Key Feature | Product | Diastereoselectivity | Reference(s) |

| Dibenzalacetone | 3-Acetoxyaminoquinazolin-4(3H)-ones (AAQs) | Sequential aziridination | Bis-aziridinyl ketone | High diastereoselectivity | kau.edu.sa |

| Spiro-2-aziridino-6-benzalcyclohexanone | Enantiopure AAQ | Substrate-controlled aziridination | Bis-aziridinoketone | Single diastereoisomer | kau.edu.sa |

| Chiral N-tert-butanesulfinyl ketimino esters | Dimethylsulfoxonium methylide | Aza-Corey-Chaykovsky reaction with chiral auxiliary | Aziridine-2-carboxylate | High dr | researchgate.net |

Reactivity and Reaction Mechanisms of Bis 1 Aziridinyl Ketone

Aziridine (B145994) Ring-Opening Reactions

The three-membered aziridine rings in bis(1-aziridinyl) ketone are susceptible to ring-opening reactions due to significant ring strain. solubilityofthings.comvulcanchem.com These reactions are fundamental to the synthetic utility of aziridines, allowing for the creation of more complex nitrogen-containing molecules. researchgate.netresearchgate.net

Nucleophilic Ring-Opening Pathways

The aziridine rings in this compound can be opened by various nucleophiles. ontosight.aivulcanchem.com This process typically involves the cleavage of one of the carbon-nitrogen bonds within the ring. The regioselectivity of the attack is influenced by the substituents on the aziridine ring, as well as the nature of the nucleophile and electrophile involved. frontiersin.org

Mechanistic studies suggest that nucleophilic attack can occur at the carbon atoms of the aziridine ring, leading to the formation of acyclic amine derivatives. For instance, organolithium reagents have been shown to react with aziridine-2-carboxylic acid derivatives, which are structurally related to this compound, resulting in either ring-opening or reaction at the carbonyl group depending on the reaction conditions. mdpi.com In the case of this compound, nucleophilic attack is rendered more complex by the presence of two aziridine rings and a central carbonyl group. The electron-withdrawing nature of the carbonyl group polarizes the electron density, making the aziridine nitrogen atoms and the adjacent carbons susceptible to nucleophilic attack. vulcanchem.com

Detailed research on analogous systems, such as N-sulfonylaziridines, has shown that ring-opening with amines can proceed smoothly, often in environmentally benign systems like silica-water, to produce 1,2-diamines. researchgate.net These reactions are highly stereospecific, proceeding via an SN2-type mechanism. researchgate.net While direct studies on this compound are limited, these findings on related compounds provide valuable insight into the expected nucleophilic ring-opening pathways.

The table below summarizes findings from studies on the nucleophilic ring-opening of related aziridine derivatives, which can be extrapolated to understand the potential reactivity of this compound.

| Nucleophile | Substrate Type | Product Type | Key Findings |

| Organolithium reagents | Aziridine-2-carboxylic acid derivatives | Ring-opened products or carbonyl addition products | Reaction pathway is dependent on conditions. mdpi.com |

| Amines | N-sulfonylaziridines | 1,2-diamines | Reaction proceeds smoothly, often with high stereospecificity. researchgate.net |

| 2-Bromobenzylamine | N-activated aziridines | Tetrahydrobenzodiazepines | SN2-type ring-opening followed by intramolecular cyclization. researchgate.net |

Lewis Acid Catalyzed Transformations of Aziridine Rings

Lewis acids are known to catalyze the ring-opening of aziridines by activating the ring towards nucleophilic attack. unibo.itwikipedia.org This activation is achieved through coordination of the Lewis acid to the nitrogen atom of the aziridine, which increases the electrophilicity of the ring carbons. wikipedia.org

In the context of this compound, Lewis acid catalysis could facilitate the dimerization of the molecule or its reaction with other nucleophiles. researchgate.net For instance, ytterbium(III) triflate has been used to catalyze the ring-opening of aziridines with amines to afford 1,2-diamines in good yields. researchgate.net The use of Lewis acids can also influence the regioselectivity of the ring-opening reaction. For example, in 2,3-aziridinyl alcohols, the hydroxyl group can direct the regioselective attack of nucleophiles to the C-3 position in the presence of a zinc catalyst. researchgate.net

While specific studies on this compound are not abundant, research on other aziridine systems demonstrates the utility of Lewis acids in promoting their transformation. For example, BF3·OEt2 has been shown to mediate the highly regioselective SN2-type ring-opening of N-activated aziridines. acs.org The development of chiral Lewis acid catalysts has also enabled enantioselective ring-opening reactions, highlighting the potential for stereocontrolled synthesis. acs.orgacs.org

The following table presents examples of Lewis acid-catalyzed transformations of aziridines.

| Lewis Acid | Substrate Type | Nucleophile/Reaction Type | Product |

| Ytterbium(III) triflate | Aziridines | Amines | 1,2-diamines researchgate.net |

| Zinc Catalyst | 2,3-Aziridinyl alcohols | Aromatic amines, thiophenols | Amino alcohols, hydroxyl sulfides researchgate.net |

| BF3·OEt2 | N-activated aziridines | Tetraalkylammonium halides | Haloamines acs.org |

Carbonyl Group Reactivity in this compound

The reactivity of the carbonyl group in this compound is modulated by the two adjacent aziridine rings. vulcanchem.com The nitrogen atoms of the aziridine rings can influence the electron density at the carbonyl carbon. Nucleophilic addition to the carbonyl group is a fundamental reaction type for ketones. altervista.orgstudymind.co.uk For instance, Grignard reagents can add to the carbonyl group to form tertiary alcohols. vulcanchem.com Similarly, reduction of the carbonyl group can occur, for example, through reductive amination to yield amines. vulcanchem.com

Mechanistic studies on related aziridinyl ketones suggest a two-step process for some reactions: an initial nucleophilic addition to the carbonyl group, followed by a subsequent reaction involving the aziridine ring, such as ring-opening via a hemiaminal intermediate. vulcanchem.com The interplay between the reactivity of the carbonyl group and the aziridine rings is a key feature of the chemistry of this compound.

The following table summarizes the reactivity of the carbonyl group in ketones, which is applicable to this compound.

| Reagent | Reaction Type | Product Type |

| Grignard Reagents | Nucleophilic Addition | Tertiary Alcohols vulcanchem.com |

| Ammonia and Hydrogenation Catalysts | Reductive Amination | Amines vulcanchem.com |

| Hydride Reagents (e.g., NaBH4) | Reduction | Secondary Alcohols studymind.co.uk |

| Primary Amines | Imine Formation | Imines (Schiff bases) altervista.org |

Intramolecular Cyclizations and Rearrangements involving Aziridine-Ketone Scaffolds

The unique juxtaposition of aziridine rings and a ketone functional group in this compound and related scaffolds allows for a variety of intramolecular cyclizations and rearrangements. These reactions can lead to the formation of diverse and complex heterocyclic structures.

One notable rearrangement is the aza-quasi-Favorskii rearrangement, which has been developed for the construction of highly substituted aziridines from the reaction of α,α-disubstituted acetophenone-derived enolates with electron-deficient O-sulfonyl oximes. rsc.org This reaction proceeds through a rearrangement pathway involving the formation of an N-activated azetidine (B1206935) intermediate. rsc.org

Furthermore, intramolecular cyclizations can be initiated by the activation of a side chain. For example, aldehyde and ketone electrophiles incorporated into the side chains of alkylpyridines can undergo intramolecular aldol-like condensations with the pyridine (B92270) ring in the presence of a Brønsted acid catalyst. rsc.org Similarly, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been used to synthesize thiadiazine 1-oxides. nih.gov

In the context of polyene cyclizations, aziridinyl polyenes have been shown to undergo efficient cyclization catalyzed by InBr3 to produce chiral terpenoids with a 3-amino group. researchgate.net Additionally, intramolecular reductive dimerization of cyclic enones can be achieved using SmI2, leading to the formation of bicyclic systems. acs.org

The thermal rearrangement of aziridinyl ketones can also lead to the formation of pyrroles, a reaction that is believed to involve azomethine ylide intermediates. acs.org Biocatalytic approaches have also been employed for the enantioselective one-carbon ring expansion of aziridines to azetidines via a ontosight.aivulcanchem.com-Stevens rearrangement. nih.gov

Alkylation Mechanisms of this compound

This compound and other aziridine-containing compounds can act as alkylating agents. ontosight.aismolecule.com This reactivity stems from the ability of the strained aziridine ring to open upon nucleophilic attack, leading to the formation of a covalent bond between the aziridine carbon and the nucleophile.

The mechanism of alkylation by bis-aziridine compounds often involves the initial attack of a nucleophile, such as a nitrogen atom in a biological macromolecule like DNA, on one of the aziridine ring carbons. smolecule.com This results in the formation of a mono-adduct. The second aziridine ring can then react with another nucleophilic site, leading to cross-linking. This bifunctional alkylating ability is a key aspect of the biological activity of some aziridine-containing compounds. ontosight.ai

In the context of synthetic chemistry, the alkylating properties of aziridines are harnessed in reactions like the Friedel-Crafts alkylation. Chiral aziridine-phosphine ligands have been used in copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrene, demonstrating the utility of aziridines in constructing new carbon-carbon bonds. mdpi.comresearchgate.net The reaction proceeds efficiently to give the corresponding alkylated products. mdpi.comresearchgate.net Yb(OTf)3 has also been shown to catalyze the tandem oxirane/aziridine ring-opening/Friedel-Crafts cyclization to synthesize isochromanones and isoquinolines. science.gov

The table below provides an overview of the alkylation reactions involving aziridines.

| Reaction Type | Catalyst/Reagent | Substrate(s) | Product Type |

| Friedel-Crafts Alkylation | Copper(I)/Chiral aziridine-phosphine | Indoles, β-nitrostyrene | Alkylated indoles mdpi.comresearchgate.net |

| Friedel-Crafts Cyclization | Yb(OTf)3 | Oxirane/aziridine precursors | Isochromanones, isoquinolines science.gov |

| DNA Alkylation | - | DNA | DNA adducts/cross-links smolecule.com |

Derivatization Strategies and Chemical Transformations of Bis 1 Aziridinyl Ketone Scaffolds

Synthesis of Phosphine (B1218219) Oxide and Phosphinic Amide Analogues

The replacement of the central carbonyl group in bis(1-aziridinyl) ketone with a phosphinoyl group (P=O) leads to the formation of phosphine oxide and phosphinic amide analogues. These compounds are of interest due to the potential for the phosphorus center to modulate the chemical and biological properties of the molecule.

The synthesis of N-substituted bis(2,2-dimethyl-1-aziridinyl)phosphinic amides has been reported as a strategy to create analogues with potential antitumor properties. nih.gov The general synthetic approach involves the reaction of phosphoryl chloride with a suitable amine, followed by the reaction with 2,2-dimethylaziridine. A similar strategy can be envisioned for the synthesis of bis(1-aziridinyl) phosphinic amides starting from phosphoryl chloride.

A general synthetic route could involve the reaction of phosphoryl chloride with a primary or secondary amine to yield an N-substituted phosphoramidic dichloride. This intermediate can then be treated with aziridine (B145994) in the presence of a base to afford the desired bis(1-aziridinyl)phosphinic amide. The choice of the amine allows for the introduction of various substituents at the nitrogen atom, enabling the fine-tuning of the molecule's properties.

Table 1: Examples of Phosphinic Amide Analogues

| Compound Name | R Group |

|---|---|

| P,P-Bis(1-aziridinyl)-N-propylphosphinic amide | Propyl |

| P,P-Bis(1-aziridinyl)-N-ethylphosphinic amide | Ethyl |

This table is illustrative and based on general synthetic strategies.

Formation of Substituted Benzoquinone and Naphthoquinone Derivatives

The this compound scaffold can be incorporated into larger molecular frameworks, such as those of benzoquinones and naphthoquinones. These derivatives are synthesized by the nucleophilic substitution of halogen atoms or other leaving groups on the quinone ring with the nitrogen atom of the aziridine.

For instance, the synthesis of 2,5-bis(1-aziridinyl)-1,4-benzoquinone involves the reaction of 2,5-dichloro-1,4-benzoquinone (B146525) with aziridine in the presence of a base. synchem.de Similarly, bis-aziridinylnaphthoquinone derivatives have been prepared, and their cytotoxic activities investigated. nih.gov The synthesis of these compounds typically involves the reaction of a di-substituted naphthoquinone with an excess of aziridine.

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the aziridine nitrogen attacks the electron-deficient carbon of the quinone ring, leading to the displacement of the leaving group. The presence of the two aziridinyl groups significantly influences the electronic properties of the quinone system.

Table 2: Representative Benzoquinone and Naphthoquinone Derivatives

| Starting Material | Product |

|---|---|

| 2,5-Dichloro-1,4-benzoquinone | 2,5-Bis(1-aziridinyl)-1,4-benzoquinone |

This table provides examples of synthetic transformations.

Functionalization of Aziridine Rings within the this compound Framework

The high ring strain of the aziridine rings in the this compound framework makes them susceptible to nucleophilic ring-opening reactions. This reactivity provides a powerful tool for the functionalization of the molecule. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions.

In acidic conditions, the aziridine nitrogen is protonated, and the subsequent nucleophilic attack typically occurs at the more substituted carbon atom. Conversely, under neutral or basic conditions, the attack usually happens at the less sterically hindered carbon atom. A wide range of nucleophiles can be employed for this purpose, including amines, thiols, and halides. mdpi.comresearchgate.net

This ring-opening strategy allows for the introduction of diverse functional groups, leading to the formation of linear, more complex structures. For example, reaction with an amine would lead to a diamine derivative, while reaction with a thiol would introduce a thioether functionality. This approach significantly expands the chemical space accessible from the this compound scaffold.

Table 3: Potential Products from Aziridine Ring-Opening Reactions

| Nucleophile | Functional Group Introduced |

|---|---|

| Amine (R-NH2) | Amino group (-NHR) |

| Thiol (R-SH) | Thioether group (-SR) |

This table illustrates the versatility of the aziridine ring-opening reaction.

Generation of More Complex Heterocyclic Systems from this compound Precursors

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems. These transformations often involve reactions that lead to ring expansion or the formation of fused ring systems.

One potential pathway involves the thermal or photochemical rearrangement of the aziridine rings. For instance, aziridines can rearrange to form azomethine ylides, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to generate five-membered heterocyclic rings such as pyrrolidines.

Another approach could involve the intramolecular reaction between a functional group introduced via aziridine ring-opening and the central carbonyl group. For example, if the ring is opened with a nucleophile containing a hydroxyl or amino group, subsequent intramolecular condensation with the ketone could lead to the formation of larger heterocyclic rings like oxazines or diazepines. The specific outcome of these reactions would be highly dependent on the reaction conditions and the nature of the substrates involved.

Table 4: Potential Heterocyclic Systems from this compound

| Reaction Type | Intermediate | Resulting Heterocycle |

|---|---|---|

| [3+2] Cycloaddition | Azomethine ylide | Pyrrolidine derivatives |

This table outlines hypothetical pathways to more complex heterocyclic structures.

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| P,P-Bis(1-aziridinyl)-N-propylphosphinic amide |

| P,P-Bis(1-aziridinyl)-N-ethylphosphinic amide |

| P,P-Bis(1-aziridinyl)-N,N-dimethylphosphinic amide |

| 2,5-Bis(1-aziridinyl)-1,4-benzoquinone |

| 2,3-Bis(1-aziridinyl)-1,4-naphthoquinone |

| Phosphoryl chloride |

| 2,2-Dimethylaziridine |

| Aziridine |

| 2,5-Dichloro-1,4-benzoquinone |

| 2,3-Dichloro-1,4-naphthoquinone |

| Pyrrolidine |

| Oxazine |

Advanced Spectroscopic and Analytical Characterization Techniques for Bis 1 Aziridinyl Ketone Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in determining the molecular structure of aziridinyl ketones. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For aziridinyl ketones, ¹H and ¹³C NMR spectra provide characteristic signals for the aziridine (B145994) rings and the central carbonyl group. kau.edu.sanih.gov In ¹H NMR, the protons on the aziridine rings typically appear as a complex multiplet due to their unique chemical environment and coupling interactions. acs.org The ¹³C NMR spectrum will show distinct signals for the aziridine ring carbons and a downfield signal for the carbonyl carbon. kau.edu.sa For example, in derivatives of aziridinyl ketones, the carbonyl carbon (C=O) signal can be observed around 184.4 ppm. kau.edu.sa

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The most prominent feature in the IR spectrum of Bis(1-aziridinyl) ketone is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which is characteristic of ketones and typically appears in the range of 1680-1750 cm⁻¹. libretexts.orgpg.edu.pl The spectrum would also show bands associated with the C-N stretching and the CH₂ scissoring vibrations of the aziridine rings. pg.edu.pl

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. nih.gov High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision. mdpi.com For this compound (C₅H₈N₂O), the expected monoisotopic mass is approximately 112.06 Da. nih.gov Mass spectrometry data also reveals characteristic fragmentation patterns and adduct formation, which are crucial for structural confirmation. uni.lu

| Technique | Observation | Interpretation |

| ¹H NMR | Complex multiplets for ring protons | Protons on the three-membered aziridine rings. |

| ¹³C NMR | Signal around 184 ppm | Carbonyl carbon (C=O) of the ketone group. kau.edu.sa |

| Signals for aziridine carbons | Carbons within the strained aziridine rings. kau.edu.sa | |

| IR | Strong absorption at ~1700 cm⁻¹ | C=O stretching vibration of the ketone. libretexts.orgpg.edu.pl |

| Other bands | C-N stretching and CH₂ vibrations of the aziridine rings. pg.edu.pl | |

| MS | Molecular ion peak (M+) at m/z ≈ 112.06 | Molecular weight of this compound. nih.gov |

| Predicted Adducts ([M+H]+, [M+Na]+) | Confirmation of molecular ion and analysis of adducts. uni.lu |

X-ray Crystallography in Structural Analysis of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully employed to establish the precise molecular geometry and stereochemistry of derivatives of bis-aziridinyl ketones. kau.edu.sa

| Parameter | Significance in this compound Analysis |

| Molecular Conformation | Determines the 3D shape and spatial arrangement of the aziridine rings relative to the carbonyl group. kau.edu.sa |

| Bond Lengths & Angles | Provides exact measurements of the strained aziridine ring and the geometry around the central carbonyl carbon. nih.govmdpi.com |

| Stereochemistry | Unambiguously determines the relative and absolute configuration of chiral centers in derivatives. kau.edu.sa |

| Intermolecular Interactions | Reveals how molecules pack in the crystal lattice, highlighting hydrogen bonds or other non-covalent forces. |

Chromatographic and Separation Techniques in Purity Assessment and Isolation

Chromatographic methods are essential for the purification of this compound and its derivatives, as well as for assessing the purity of the synthesized compounds. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography Column chromatography using silica (B1680970) gel is a standard method for the purification of aziridinyl ketones from reaction mixtures. figshare.comresearchgate.net A solvent system, often a gradient of ethyl acetate (B1210297) and heptane, is used to elute the compounds from the column, separating the desired product from starting materials and byproducts. figshare.comrsc.org

High-Performance Liquid Chromatography (HPLC) HPLC offers higher resolution and is a powerful tool for the analytical separation and purity assessment of aziridine-containing compounds. Reverse-phase (RP) HPLC methods have been developed for related aziridine derivatives. sielc.com A typical method might use a C18 or a specialized reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. sielc.com This technique is scalable and can be adapted for preparative separation to isolate highly pure samples. sielc.com

| Technique | Stationary Phase | Mobile Phase Example | Application |

| Column Chromatography | Silica Gel figshare.comresearchgate.net | Ethyl acetate/Heptane gradient figshare.comrsc.org | Purification of reaction products. |

| HPLC | Newcrom R1 (Reverse Phase) sielc.com | Acetonitrile/Water/Phosphoric Acid sielc.com | Purity assessment and preparative isolation. sielc.com |

Theoretical and Computational Chemistry Studies of Bis 1 Aziridinyl Ketone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

While specific Density Functional Theory (DFT) studies focusing exclusively on Bis(1-aziridinyl) ketone are not extensively documented in publicly available literature, DFT methods are widely applied to analogous compounds, such as aziridinyl benzoquinones, to elucidate their electronic properties and reactivity. These studies serve as a valuable reference for understanding the potential characteristics of this compound.

For instance, a QSAR study on a series of 32 bioactive 2,5-Bis(1-aziridinyl)-p-benzoquinones utilized DFT calculations with the B3LYP functional and pvDZ basis set to determine key quantum chemical descriptors. vulcanchem.comresearchgate.net This approach helps in correlating the electronic structure of these molecules with their biological activity against lymphoid leukemia. vulcanchem.comresearchgate.net The calculated descriptors provide a foundation for predicting the behavior of similar compounds. vulcanchem.com

Key Quantum Chemical Descriptors Calculated for Analogous Aziridinyl Benzoquinones:

Total Energy: Represents the total energy of the molecule at its optimized geometry.

HOMO (Highest Occupied Molecular Orbital) Energy: Associated with the molecule's capacity to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the molecule's ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity.

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): A global reactivity index that quantifies the energy lowering of a molecule when it accepts electrons. vulcanchem.comresearchgate.net

The data from such studies on related compounds can be used to infer the electronic characteristics of this compound.

| Quantum Chemical Descriptor | Significance in Reactivity Analysis |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| Electrophilicity Index | Measures propensity to act as an electrophile |

| Chemical Hardness | Indicates resistance to deformation of electron cloud |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) models are crucial for predicting the biological activity of chemical compounds based on their structural and physicochemical properties. Although QSAR models specifically developed for this compound are not prominent, extensive research has been conducted on structurally related aziridinyl derivatives.

Studies on 2-aziridinyl- and 2,3-bis(aziridinyl)-1,4-naphthoquinonyl sulfonate and acylate derivatives have successfully generated 3D-QSAR models to identify key pharmacophores for antimalarial activity. nih.gov These models, which showed good agreement between experimental and predicted activities, identified common biophoric sites crucial for the compounds' function. nih.gov Another study on the same class of compounds used multiple linear regression (MLR) and artificial neural networks (ANN) to build QSAR models, achieving a high correlation coefficient and demonstrating that antimalarial activity is strongly dependent on the hydrophobic character, hydrogen-bond acceptors, and steric factors of the substituents. ontosight.ai

Summary of QSAR Findings for Analogous Aziridinyl Compounds:

| QSAR Model Type | Key Findings & Descriptors | Correlation Coefficient (r or R²) | Reference |

| 3D-QSAR | Identified key pharmacophores: oxygen at position 1 of the naphthoquinone ring and the center of the phenyl ring. | r > 0.82 | nih.gov |

| MLR and ANN | Activity depends on hydrophobicity, hydrogen-bond acceptors, and steric factors. | R² = 0.9394 (for ANN training set) | ontosight.ai |

| 2D-QSAR | A statistically significant model was developed with strong predictive power. | R² = 0.8066 | epa.gov |

These findings suggest that a QSAR model for this compound would likely involve descriptors related to its size, polarity, and potential for hydrogen bonding.

Molecular Docking and Binding Affinity Predictions for Molecular Interactions

For example, pharmacophore modeling and molecular docking have been performed on 2-aziridinyl- and 2,3-bis(aziridinyl)-1,4-naphthoquinonyl sulfonate and acylate derivatives as potential antimalarial agents. epa.govphyschemres.org In one such study, a co-crystallized ligand was re-docked into its protein's binding domain, yielding a root-mean-square deviation of 1.703 Å, validating the docking protocol. epa.gov Subsequent screening of databases identified new potential inhibitors with high binding affinities, ranging from -11.5 to -11.1 kcal/mol. epa.govphyschemres.org These studies highlight the utility of docking in identifying potential biological targets and understanding the binding modes of aziridinyl compounds.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions.

For this compound, MD simulations have been used to predict its collision cross-section (CCS) values. vulcanchem.com These values are important for analytical techniques like ion mobility spectrometry and are correlated with the molecule's gas-phase conformation. vulcanchem.comuni.lu The predicted CCS values for various adducts of this compound provide a fingerprint for its identification. vulcanchem.com

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 113.07094 | 146.4 |

| [M+Na]⁺ | 135.05288 | 154.9 |

| [M-H]⁻ | 111.05638 | 151.2 |

| [M+NH4]⁺ | 130.09748 | 155.0 |

Data sourced from PubChemLite. uni.lu

Furthermore, MD simulations have been employed for related compounds, such as 2-aziridinyl- and 2,3-bis(aziridinyl)-1,4-naphthoquinonyl derivatives, to explore their potential binding modes and the stability of the ligand-protein complex. epa.govphyschemres.org

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are key to its reactivity. The molecule is composed of two aziridine (B145994) rings connected by a ketone functional group. vulcanchem.com The aziridine rings, being three-membered heterocycles, are inherently strained. To alleviate this angle strain, the rings adopt a puckered conformation. vulcanchem.com The central carbonyl group is planar and introduces polarity into the molecule. vulcanchem.com

While a detailed conformational analysis specifically for this compound is not widely published, studies on other molecules containing aziridine rings provide a framework for understanding its behavior. For example, DFT studies on N-sulfonylaziridines have been used to investigate the transition states of their rearrangements, highlighting how conformation influences reaction pathways. nih.gov The analysis of intramolecular interactions, such as steric hindrance and electronic effects between the two aziridinyl rings and the central ketone, would be crucial for a complete understanding of its preferred conformations and chemical properties.

Applications in Advanced Chemical Sciences and Materials Research

Utilization as Cross-linking Agents in Polymer Chemistry

The primary and most well-documented application of Bis(1-aziridinyl) ketone and related polyfunctional aziridines is as a cross-linking agent for a variety of polymer systems, particularly for water-based acrylic and polyurethane dispersion (PUD) formulations. The cross-linking mechanism is predicated on the ring-opening reaction of the aziridine (B145994) group. The nitrogen atom in the aziridine ring can be protonated by an active hydrogen, typically from a carboxyl group present on the polymer backbone. This protonation activates the ring, making it susceptible to nucleophilic attack by the carboxylate anion, which opens the ring and forms a stable covalent ester linkage. pcimag.comnih.govkorea.ac.kr

Since this compound possesses two aziridine moieties, it can react with carboxyl groups from two different polymer chains, effectively creating a bridge or "cross-link" between them. This process transforms a system of individual polymer chains into a three-dimensional network, which significantly enhances the final properties of the coating, adhesive, or ink. researchgate.netpolyaziridineglobal.com

Key performance improvements imparted by aziridine cross-linkers include:

Enhanced Chemical Resistance: Cross-linked polymers exhibit superior resistance to solvents, acids, and other chemicals. For instance, coatings cross-linked with polyfunctional aziridines show excellent resistance to isopropyl alcohol, whereas un-cross-linked counterparts are often attacked. pcimag.com

Improved Mechanical Properties: The formation of a polymer network increases hardness, toughness, abrasion resistance, and scratch resistance. researchgate.netpolyaziridineglobal.com This is crucial for applications such as wood varnishes and automotive clearcoats. korea.ac.krpolyaziridineglobal.com

Increased Adhesion: Cross-linking can improve the adhesion of coatings and adhesives to a wide range of substrates. covestro.com

Better Water and Humidity Resistance: The denser, networked structure of the polymer matrix reduces water absorption and improves performance in humid environments. nih.govpolyaziridineglobal.com

The cross-linking reaction with polyfunctional aziridines can often occur at room temperature, although gentle heating (e.g., 80-120 °C) can accelerate the curing process. pcimag.com This versatility makes them suitable for both ambient cure and baking systems. iaea.org

Interactive Table: Performance Enhancement in Coatings with Aziridine Cross-linkers

| Property | Un-cross-linked Polymer | Polymer with Aziridine Cross-linker | Reference |

| Water Resistance | Moderate | Significantly Improved | polyaziridineglobal.com |

| Chemical Resistance (IPA) | Attacked / Stained | Excellent Resistance | pcimag.com |

| Abrasion Resistance | Fair | Significantly Improved | polyaziridineglobal.com |

| Hardness | Moderate | Increased | researchgate.net |

| Adhesion | Good | Enhanced | covestro.com |

Role as Versatile Building Blocks in Complex Organic Synthesis

The high reactivity stemming from the inherent ring strain makes aziridines, including this compound, valuable building blocks in organic synthesis. european-coatings.com The aziridine rings can be opened by a wide array of nucleophiles, providing a straightforward route to introduce a 1,2-aminoethyl functionality into a target molecule.

As a bifunctional molecule, this compound offers two reactive sites. This allows it to be used in reactions where two nucleophilic groups are to be linked. For example, reaction with a dinucleophile could lead to the formation of macrocyclic structures or linear polymers, as seen in polyamide synthesis. researchgate.net This bifunctionality makes it a precursor for creating symmetrical molecules where a central carbonyl group links two identical fragments derived from the ring-opening of the aziridines.

Aziridinyl ketones, in general, are recognized as powerful intermediates for the synthesis of:

Unnatural Amino Acids and Amino Alcohols: The ring-opening of the aziridine provides access to complex amine derivatives that are of interest in medicinal chemistry. european-coatings.com

Heterocyclic Compounds: The reactive nature of the aziridine ring allows it to be a starting point for the synthesis of larger, more complex heterocyclic systems. tubitak.gov.tr

Chiral Amines: Optically active aziridinyl ketones are particularly useful as they allow for the stereoselective synthesis of various chiral amine derivatives through nucleophilic ring-opening. rsc.org

The carbonyl group in this compound further adds to its synthetic versatility, potentially participating in reactions common to ketones, although the reactivity of the aziridine rings typically dominates.

Intermediates in Specialized Chemical Synthesis

Flowing from its role as a building block, this compound functions as a key intermediate in the synthesis of more complex molecules and polymers. Its primary utility as an intermediate is in syntheses where a bis-aminoethyl scaffold connected by a carbonyl linker is desired.

A prime example is in polymerization, where it acts as a monomer or a precursor to a monomer. In the synthesis of certain polyamides, bis(N-carbonyl aziridine)s react with dinucleophiles like dicarboxylic acids. researchgate.net In this context, the bis-aziridine is not the final product but an essential intermediate that is consumed to build the polymer chain.

Furthermore, the synthesis of novel, complex molecules for specialized applications often involves bis-aziridinyl precursors. For instance, in the development of potential therapeutic agents, bis-aziridinyl naphthoquinone derivatives have been synthesized. nih.govnih.gov While not using the ketone variant, these syntheses demonstrate the principle of using a bis-aziridinyl core as a crucial intermediate scaffold to which other functional parts of the molecule are attached. The aziridine groups serve as reactive handles that are later functionalized or are themselves the source of the molecule's intended activity, such as DNA alkylation. nih.govnih.gov

Development of Advanced Materials with this compound Components

The ability of this compound to participate in polymerization and cross-linking reactions has led to its use in the development of advanced materials with tailored properties. These materials often exhibit superior thermal, mechanical, and chemical stability compared to their non-cross-linked analogues.

One of the most significant areas is the synthesis of novel polyamides and related polymers. Bis(N-carbonyl aziridine)s, the class to which this compound belongs, can undergo step-growth polymerization with various dinucleophiles. For example, reaction with dicarboxylic acids yields poly(amide ester)s, while reaction with diphenols or disulfides can produce poly(amide ether)s or poly(amide sulfide)s, respectively. researchgate.net These polymerizations often proceed under mild conditions and without the release of condensation byproducts, offering a clean and efficient route to high-performance polymers. researchgate.net

The incorporation of the bis-aziridine component leads to materials with properties suitable for various demanding applications. The resulting polymers can be used in:

High-Performance Coatings: As discussed, the cross-linking ability leads to coatings with exceptional durability, suitable for automotive, aerospace, and industrial applications. korea.ac.krresearchgate.net

Advanced Adhesives: The enhanced cohesive strength and adhesion properties are valuable for creating strong, durable bonds in pressure-sensitive adhesives and structural applications. polyaziridineglobal.com

Specialty Polymers: The ability to create novel polymer architectures like poly(amide ester)s opens the door to new materials with unique combinations of properties, such as thermal stability and specific solubility profiles.

Interactive Table: Advanced Materials Derived from Bis-aziridine Precursors

| Material Type | Precursors | Key Properties | Potential Application | Reference |

| Cross-linked Acrylic Coating | Acrylic Polymer + Polyaziridine | High chemical & abrasion resistance | Wood Varnish, Automotive Finishes | korea.ac.krpolyaziridineglobal.com |

| Cross-linked Polyurethane | Polyurethane Dispersion + Polyaziridine | Enhanced hardness, water resistance | High-Performance Coatings | researchgate.net |

| Poly(amide ester) | Bis(N-carbonyl aziridine) + Dicarboxylic Acid | Novel polymer backbone | Specialty Plastics, Fibers | researchgate.net |

| Chemically Cross-linked Hydrogel | Alginate + Polyaziridine | Improved structural strength, degradation stability | Artwork Conservation, Biomedicine | nih.gov |

Chemical Biology Research: Molecular Interactions and Mechanistic Elucidation of Bis 1 Aziridinyl Ketone

DNA Alkylation Mechanisms and Interference with Nucleic Acid Processes

The primary mechanism by which bis(aziridinyl) compounds are understood to exert their biological effects is through the alkylation of DNA. nih.gov This process is initiated by the protonation of the aziridine (B145994) rings, which significantly increases their electrophilicity and susceptibility to nucleophilic attack. nih.gov The reactivity of the aziridine group is therefore enhanced in acidic environments, such as the microenvironment of some tumors. nih.gov

Once activated, the aziridinyl groups can react with nucleophilic sites on DNA bases. The N7 position of guanine (B1146940) is a particularly common target for such alkylating agents. oncohemakey.com Due to the presence of two aziridinyl moieties, Bis(1-aziridinyl) ketone is classified as a bifunctional alkylating agent. This bifunctionality is crucial as it allows for the formation of covalent cross-links in DNA. nih.gov These can be of two types:

Intrastrand cross-links: where two bases on the same DNA strand are linked.

Interstrand cross-links: where the compound forms a bridge between the two opposing strands of the DNA double helix. nih.gov

Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, a critical step in both DNA replication and transcription. nih.gov This inhibition of fundamental nucleic acid processes ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.gov The general mechanism for DNA alkylation by a bifunctional aziridinyl compound is depicted below:

Table 1: Postulated DNA Alkylation Mechanism by this compound

| Step | Description |

| 1. Activation | Protonation of one or both aziridine nitrogens, increasing the electrophilicity of the ring carbons. |

| 2. First Alkylation | Nucleophilic attack from a DNA base (e.g., N7 of guanine) on an activated aziridine ring, leading to ring-opening and the formation of a monofunctional adduct. |

| 3. Second Alkylation | The second aziridine ring, either pre-activated or subsequently activated, is attacked by another nucleophilic site on DNA, resulting in the formation of a cross-link. |

The efficiency of DNA cross-linking and the resulting cytotoxicity often correlate with the compound's ability to be activated and to correctly position its two alkylating arms to react with DNA bases. nih.gov

Molecular Interactions with Cellular Components and Proteostasis Regulation

Beyond direct interaction with DNA, bifunctional alkylating agents like this compound are expected to react with a variety of other cellular nucleophiles. A primary example is the tripeptide glutathione (B108866) (GSH), which is present in high concentrations within cells and plays a key role in detoxifying electrophilic compounds. nih.gov The reaction of this compound with GSH would lead to its neutralization and subsequent elimination from the cell. Elevated levels of GSH and the associated enzyme glutathione S-transferase are a common mechanism of cellular resistance to alkylating agents. nih.gov

Other cellular macromolecules containing nucleophilic groups, such as proteins (e.g., cysteine or histidine residues in enzymes), could also be targets for alkylation by this compound. Such interactions could lead to the inactivation of critical enzymes and disruption of cellular signaling pathways. However, the primary cytotoxic effect of such agents is generally attributed to DNA damage. nih.gov

There is currently no scientific literature to suggest a direct role for this compound in the regulation of proteostasis.

Receptor Binding Studies at the Molecular Level

While no specific receptor binding studies have been published for this compound, the behavior of other aziridine-containing ketone derivatives provides a valuable model for this potential type of interaction. For instance, Ketononestrol aziridine, an aziridine derivative of hexestrol, has been developed as an affinity label for the estrogen receptor (ER). nih.gov

Affinity labels are molecules designed to bind to a specific receptor and then form a covalent, irreversible bond with it. In the case of Ketononestrol aziridine, the molecule first binds to the ER in a competitive, reversible manner. nih.gov Following this initial binding, the strategically placed aziridine group reacts with a nucleophilic residue within the receptor's binding site, leading to its permanent attachment. nih.gov This irreversible binding is time-dependent and highly specific. nih.gov

This principle suggests that this compound, or derivatives thereof, could potentially be engineered to act as affinity labels for other receptors. The key requirements would be a molecular scaffold that provides binding affinity and selectivity for the target receptor, coupled with the reactive aziridinyl groups for covalent modification.

Table 2: Comparative Binding Properties of an Aziridine-Containing Ketone Ligand

| Compound | Target Receptor | Binding Type | Key Feature |

| Ketononestrol aziridine | Estrogen Receptor (ER) | Irreversible (Covalent) | Aziridine group acts as a reactive moiety for covalent attachment after initial non-covalent binding. nih.gov |

This model highlights a potential application of the this compound chemical motif in the development of molecular probes for studying receptor structure and function.

Structure Activity Relationship Sar Studies of Bis 1 Aziridinyl Ketone Derivatives

Elucidation of Key Structural Motifs Governing Chemical Reactivity

The chemical reactivity of bis(1-aziridinyl) ketone and its derivatives is fundamentally governed by the unique structural characteristics of the aziridine (B145994) ring. Aziridines are three-membered saturated nitrogen-containing heterocycles that exhibit significant ring strain due to their small bond angles of approximately 60°. nih.gov This inherent strain, combined with the electronegativity of the nitrogen atom, makes the aziridine ring highly susceptible to regio- and stereoselective ring-opening reactions when subjected to nucleophilic attack. nih.govresearchgate.net The reactivity of these compounds can be further modulated by the electronic properties of substituents on the core structure.

Quantitative Structure-Activity Relationship (QSAR) studies on derivatives such as 2,5-bis(1-aziridinyl)-1,4-benzoquinones (BABQs) have demonstrated that their biological activity can be effectively modeled using quantum chemical molecular descriptors. researchgate.netthescipub.com Computational analyses utilizing Density Functional Theory (DFT) have shown that descriptors like the electrophilicity index, hardness, chemical potential, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the bioactivity of these compounds. researchgate.netthescipub.com

For instance, in a study of BABQ derivatives with varying substituents at the 3- and 6-positions, the cytotoxicity was strongly correlated with electronic parameters. The electronic field parameter (Ftotal), which describes the electron-withdrawing or donating properties of all substituents on the quinone nucleus, was found to be an adequate predictor of the time required for 50% loss of cell viability (LT50). nih.gov This indicates that the electronic landscape of the entire molecule, dictated by its structural motifs, is a primary driver of its chemical and biological reactivity.

Correlation of Structural Modifications with Molecular Interaction Profiles

Structural modifications to the core this compound structure profoundly influence how these derivatives interact with biological molecules, such as glutathione (B108866) (GSH) and DNA. Studies on 3,6-disubstituted 2,5-bis(1-aziridinyl)-1,4-benzoquinone (BABQ) derivatives reveal distinct interaction profiles based on the nature of the substituents. nih.gov

The parent BABQ compound (TW13) and the related triaziquone undergo reductive activation in the presence of GSH, likely forming a DNA-alkylating semiquinone radical that leads to significant DNA inactivation. nih.gov This represents a direct interaction pathway where the compound is metabolically activated to exert its effect on DNA.

In stark contrast, halogen-substituted BABQ derivatives exhibit a different molecular interaction profile. These compounds react rapidly with GSH to form bulky glutathione adducts. nih.gov This conjugation reaction is so efficient that it appears to prevent the compound from alkylating DNA. Consequently, it is suggested that these halogenated derivatives are effectively inactivated by GSH conjugation in vivo, despite their high reactivity. nih.gov

A further example of structural modification dictating molecular interaction is observed with diaziquone, a clinically used derivative that features bis(ethoxycarbonylamino) groups at the 3- and 6-positions. This specific substitution pattern renders the compound unreactive towards GSH, demonstrating how targeted structural changes can completely alter the molecule's interaction with key cellular nucleophiles. nih.gov

Table 2: Influence of Substituents on Molecular Interactions of BABQ Derivatives

| Derivative/Substituent | Interaction with Glutathione (GSH) | Consequence for DNA Interaction |

|---|---|---|

| Parent Compound (TW13) | Undergoes reductive activation. nih.gov | Forms DNA-alkylating semiquinone radical, causing DNA damage. nih.gov |

| Halogen Substituents | Reacts rapidly to form bulky GSH adducts. nih.gov | Prevents DNA alkylation due to efficient GSH conjugation. nih.gov |

Isomer-Dependent Reactivity and Interaction Analysis

The spatial arrangement of the aziridinyl groups is a critical factor determining the biological activity of these compounds, a phenomenon clearly observed in studies of bis(1-aziridinyl)cyclophosphazene derivatives. The reactivity and cytostatic activity of these molecules are highly dependent on whether the aziridinyl groups are attached to the same or different atoms in the core ring structure. nih.gov

Research has shown that nongeminal bis(1-aziridinyl) isomers, where the two aziridinyl groups are attached to different phosphorus atoms of the cyclophosphazene ring, are potent inhibitors of tumor growth. nih.gov This high level of activity is observed for both trans and cis nongeminal isomers. Conversely, the corresponding geminally substituted isomers, where both aziridinyl groups are attached to the same phosphorus atom, are found to be significantly less active or inactive. nih.gov

This isomer-dependent reactivity suggests a direct relationship between the biological activity and the number of distinct alkylating centers within the molecule. In the nongeminal isomers, the two aziridinyl groups are located on separate phosphorus atoms, potentially creating two independent centers for alkylation. This structural arrangement is proposed to be more effective for biological interaction and subsequent cytostatic effects compared to the single-center alkylation potential of the geminal isomers. nih.gov

Table 3: Isomer-Dependent Cytostatic Activity of Bis(1-aziridinyl)cyclophosphazenes

| Isomer Type | Description | Cytostatic Activity | Proposed Mechanism |

|---|---|---|---|

| Nongeminal (cis or trans) | Aziridinyl groups are on different P atoms. nih.gov | Potent tumor growth inhibitors. nih.gov | Activity related to the presence of two distinct alkylating centers. nih.gov |

Future Perspectives and Emerging Research Avenues in Bis 1 Aziridinyl Ketone Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of aziridinyl ketones has traditionally relied on stoichiometric methods, such as the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents. nih.gov While effective, these approaches often require harsh conditions and generate significant waste. The future of Bis(1-aziridinyl) ketone synthesis lies in the development of efficient catalytic systems that offer milder reaction conditions, higher atom economy, and improved selectivity.

Emerging research in the broader field of aziridine (B145994) synthesis points towards several promising catalytic strategies. Asymmetric aziridination of vinyl ketones and chalcone (B49325) derivatives using transition metal complexes, such as those based on copper and ruthenium, has proven highly effective for producing mono-aziridinyl ketones with high enantioselectivity. nih.gov Adapting these systems for the double aziridination required for this compound represents a significant but valuable challenge. Future work will likely focus on designing catalysts that can facilitate sequential or one-pot double nitrene-transfer reactions to appropriate diketone precursors.

Key areas for exploration include:

Boron Lewis Acid Catalysis: (S)-VANOL and (S)-VAPOL-derived boron complexes have been successfully used to catalyze the reaction of diazo ketones with imines to form aziridinyl vinyl ketones. nih.gov Investigating analogous systems for the synthesis of this compound is a logical next step.

Transition Metal Catalysis (Cu, Ru, Au): Copper, ruthenium, and gold complexes are known to catalyze nitrene transfer reactions. nih.gov The development of ligands that can control the reactivity and selectivity of these metals for the formation of the bis-aziridine structure is a critical research goal.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and efficient method for aziridination of chalcones, proceeding through nitrene radical anion intermediates. researchgate.net Exploring this methodology could provide a sustainable route to this compound.

Table 1: Potential Catalytic Systems for Future Synthesis of this compound

| Catalyst Type | Metal/Core | Ligand Family | Potential Precursors | Key Advantages |

|---|---|---|---|---|

| Lewis Acid | Boron | VANOL, VAPOL | Diazo compounds, Imines | High enantioselectivity demonstrated for mono-aziridines. nih.gov |

| Transition Metal | Copper(I) | Diimine, Schiff Bases | Alkenes, Iminoiodinanes | High yields and enantioselectivity in related systems. mdpi.com |

| Transition Metal | Ruthenium(II) | Salen | Vinyl ketones, Sulfonyl azides | Effective for polymerizable substrates. |

| Photocatalyst | Ruthenium(II) | Bipyridine (bpy) | Chalcones, Iminoiodinanes | Mild, sustainable conditions using visible light. researchgate.net |

Exploration of New Reaction Pathways and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the susceptibility of the strained aziridine rings to nucleophilic ring-opening. nih.gov While these general pathways are understood, a detailed mechanistic investigation of the interplay between these two reactive centers is an area ripe for exploration.

Future research is expected to delve into:

Regioselectivity of Ring-Opening: C-nucleophiles can react with related aziridine derivatives either at the carbonyl group or via ring-opening of the aziridine. nih.gov For this compound, a systematic study using a variety of nucleophiles is needed to map the regioselectivity under different conditions (e.g., Lewis acid vs. Brønsted acid catalysis). This could lead to the selective synthesis of novel diamino ketone structures.

Transition Metal-Catalyzed Ring-Opening: Transition metals, particularly palladium, rhodium, and nickel, are known to catalyze the regioselective ring-opening of aziridines with various carbon nucleophiles. mdpi.com Applying this methodology to this compound could provide access to complex nitrogen-containing scaffolds through controlled, sequential ring-opening reactions.

Radical Reactions: The reductive ring-opening of aziridines using reagents like samarium diiodide proceeds through a radical mechanism. acs.org Investigating the radical chemistry of this compound could uncover novel C-C and C-N bond-forming reactions, potentially leading to oligomeric or polymeric materials.

Polymerization Pathways: The bifunctional nature of the molecule suggests it could undergo ring-opening polymerization (ROP). Mechanistic studies will be crucial to understand whether this proceeds via cationic, anionic, or coordination-insertion pathways, which will in turn dictate the properties of the resulting polymer.

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The synthesis and handling of highly reactive or unstable compounds like aziridines can benefit significantly from modern synthetic technologies. mdpi.com Flow chemistry, in particular, offers enhanced safety, precise control over reaction parameters, and improved scalability.

Future research avenues in this domain include:

Continuous-Flow Synthesis: Developing a continuous-flow process for the synthesis of this compound could mitigate risks associated with the handling of reactive intermediates and allow for safer production on a larger scale. Flow reactors provide superior heat and mass transfer, enabling reactions to be run under conditions that are often inaccessible in batch processing.

Green Chemistry Approaches: The principles of green chemistry can be applied to make the synthesis more sustainable. This includes the use of recyclable catalysts, such as copper immobilized on magnetic nanoparticles, which has been demonstrated for olefin aziridination. nih.gov The use of safer, bio-based solvents and minimizing waste streams will be key objectives.

Telescoped Reactions: Flow chemistry enables "telescoped" reactions, where the crude output from one reactor is fed directly into the next, avoiding timely and wasteful workup and purification steps. rsc.org A future goal would be to design a multi-step flow sequence that converts simple starting materials into this compound without isolating intermediates.

Table 2: Benefits of Integrating Modern Synthetic Methodologies

| Methodology | Key Advantages | Relevance to this compound |

|---|---|---|

| Flow Chemistry | Enhanced safety, precise control of temperature/time, improved scalability, ease of automation. mdpi.com | Safer handling of strained aziridine rings and reactive intermediates; potential for on-demand production. |